molecular formula C22H33ClN2O2 B607609 Gboxin CAS No. 2101315-36-8

Gboxin

Cat. No. B607609
M. Wt: 392.968
InChI Key: UBWVTCCKVGOTBG-VYZBTARASA-M
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Description

Gboxin is a small molecule that specifically inhibits the growth of primary mouse and human glioblastoma cells . It is an oxidative phosphorylation inhibitor that targets glioblastoma . It does not inhibit the growth of mouse embryonic fibroblasts or neonatal astrocytes .


Chemical Reactions Analysis

Gboxin rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . It relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane .


Physical And Chemical Properties Analysis

Gboxin is hydrophobic and unstable . It is quickly eliminated from the body and shows an extremely short elimination half-life of less than 5 minutes .

Scientific Research Applications

  • Inhibition of Glioblastoma Growth : Gboxin has been identified as a small molecule that specifically inhibits the growth of primary mouse and human glioblastoma cells. It does this by compromising oxygen consumption in these cells and targeting mitochondrial oxidative phosphorylation complexes. This effect relies on Gboxin's positive charge and its interaction with the proton gradient in the inner mitochondrial membrane. This makes Gboxin a promising candidate for the development of anti-tumor agents, especially for glioblastoma (Shi et al., 2019).

  • Targeted Drug Delivery Systems : Studies have focused on developing drug delivery systems for Gboxin. For instance, Gboxin-loaded mesoporous silica nanoparticles camouflaged with a hybrid biomimetic membrane demonstrated specific targeting and high anti-cancer efficacy against glioblastoma cells, with minimal side effects on normal cells. This indicates potential for more effective, targeted chemotherapy treatments (Jiao et al., 2021).

  • Combination with Other Therapeutic Techniques : Research combining Gboxin with other therapeutic strategies, like chlorotoxin-directed targeting and persistent luminescence nanoparticles, has shown promise in treating glioblastoma. These approaches aim to enhance tumor targeting and the delivery of Gboxin to the cancer cells, potentially improving treatment efficacy (Kong et al., 2022).

  • Heterogeneity in Drug Potency : There's a notable heterogeneity in the response of glioblastoma cells to metabolic inhibitors like Gboxin. This variability is influenced by the cells’ migration and adhesion properties and could have significant implications for individual patient responses to Gboxin-based therapies (Rezk et al., 2022).

  • Development of Novel Anticancer Agents : Research has also focused on creating novel anticancer agents combining Gboxin analogs with other compounds. For instance, a study developed a hybrid curcuminoid-Gboxin analog, which showed significant anti-cancer activity, indicating the potential of Gboxin analogs in cancer therapy (Elbehairi et al., 2020).

Safety And Hazards

Gboxin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWVTCCKVGOTBG-VYZBTARASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gboxin

CAS RN

2101315-36-8
Record name 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
262
Citations
Y Shi, SK Lim, Q Liang, SV Iyer, HY Wang, Z Wang… - Nature, 2019 - nature.com
… silver stain from B-Gboxin pull-down assay using live HTS cells treated with Gboxin, B-Gboxin or Gboxin followed by B-Gboxin, which demonstrates Gboxin-specific interactions. Red …
Number of citations: 215 www.nature.com
S Yao, J Yin, W Liu, Y Li, J Huang, C Qi, Z Hu… - Bioorganic …, 2022 - Elsevier
… In the present study, 21 Gboxin analogs incorporating amide … , which is weaker than that of Gboxin but still good. Thus, the … is stronger than that of Gboxin and VP16. Mechanistically, 5d …
Number of citations: 1 www.sciencedirect.com
Y Zou, Y Sun, Y Wang, D Zhang, H Yang… - Nature …, 2023 - nature.com
… 1.06% ID/g shown by free Gboxin). Effective tumour inhibition in … We believe that the biomimetic Gboxin nanomedicine … with Gboxin (HM-NPs@G) to achieve targeting delivery of Gboxin …
Number of citations: 10 www.nature.com
X Jiao, X Yu, C Gong, H Zhu, B Zhang… - Current …, 2022 - ingentaconnect.com
… the antitumor agent, Gboxin, a novel Complex V inhibitor. Gboxin can specifically inhibit GBM … coated onto Gboxin-loaded MSNs ((MSNs/Gboxin)@[RBC-U]) (Fig. 1A) and the (MSNs/ …
Number of citations: 5 www.ingentaconnect.com
SEI Elbehairi, LA Ismail, MY Alfaifi… - International Journal of …, 2020 - Elsevier
A novel anticancer and anti-inflammatory agent based on hybrid curcuminoid-Gboxin analog (FLLL49-GbA) and its macromolecular silver(I) complex (Ag(I)FLLL49-GbA) have …
Number of citations: 28 www.sciencedirect.com
SEI Elbehairi, MY Alfaifi, AA Shati… - Chemical Biology & …, 2020 - Wiley Online Library
In this work, we have successfully upgraded the crab wastes into Pd(II) complex of Gboxin analog–chitooligosaccharides conjugate (Pd(II)COS@GbA). This new complex has a high …
Number of citations: 15 onlinelibrary.wiley.com
S Crunkhorn - Nature Reviews Cancer, 2019 - nature.com
… Indeed, activity of the mPTP was blunted in Gboxin-sensitive HTS cells compared with … MEFs to Gboxin toxicity, leading to increased mitochondrial pH, Gboxin accumulation, Gboxin …
Number of citations: 21 www.nature.com
T Tian - International Journal of Biological Macromolecules, 2023 - Elsevier
… for a new Ag(I)curcuminoid-Gboxin analog complex in cancer and inflammation therapy” … tools for a new Ag(I)curcuminoid-Gboxin analog complex in cancer and inflammation therapy. …
Number of citations: 3 www.sciencedirect.com
Y Sun, J Kong, X Ge, M Mao, H Yu, J Liu… - Chemical Engineering …, 2023 - Elsevier
… effect of Gboxin and the combination of Gboxin and CBD, … concentrations of Gboxin and the combination of Gboxin and … with Gboxin, GZ, GZC, and GZCX in the Gboxin equivalent …
Number of citations: 0 www.sciencedirect.com
J Kong, Y Sun, X Ge, M Mao, H Yu… - Advanced Functional …, 2023 - Wiley Online Library
… Gboxin is a recently developed drug efficiently inhibiting the oxidative phosphorylation in … -GBM therapy, and 3) the systemic delivery of Gboxin. This study also offers an example of the …
Number of citations: 3 onlinelibrary.wiley.com

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